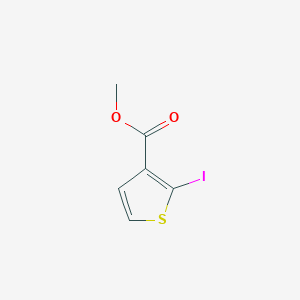
Methyl 2-iodothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-iodothiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-iodothiophene-3-carboxylate can be synthesized through various methods. One common approach involves the iodination of methyl thiophene-3-carboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-iodothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, such as palladium acetate or palladium chloride, along with boronic acids or esters. The reaction is usually performed in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Major Products
Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Oxidation and Reduction: Products include sulfoxides, sulfones, or dihydrothiophenes.
Applications De Recherche Scientifique
Methyl 2-iodothiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can be used as a ligand or catalyst in various organic transformations.
Mécanisme D'action
The mechanism of action of methyl 2-iodothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-iodothiophene-2-carboxylate
- Methyl 2-bromothiophene-3-carboxylate
- Methyl 2-chlorothiophene-3-carboxylate
Uniqueness
Methyl 2-iodothiophene-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. This unique reactivity allows for the synthesis of a broader range of derivatives and applications in various fields.
Propriétés
Numéro CAS |
76360-44-6 |
|---|---|
Formule moléculaire |
C6H5IO2S |
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
methyl 2-iodothiophene-3-carboxylate |
InChI |
InChI=1S/C6H5IO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 |
Clé InChI |
LLMOWPNUVFHLEP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





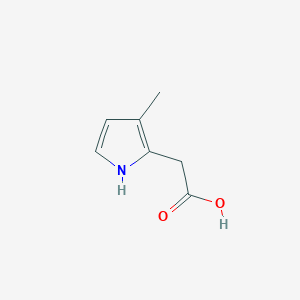
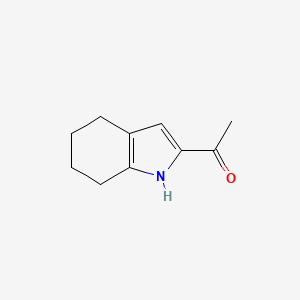

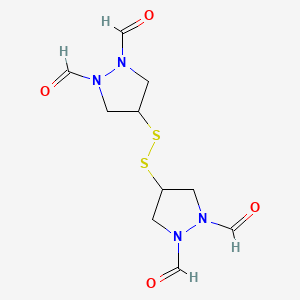
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)



![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
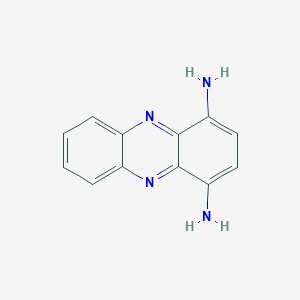
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
